molecular formula C20H16N4O2S2 B7534256 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide

2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide

Cat. No. B7534256
M. Wt: 408.5 g/mol
InChI Key: XLXOHOYQAGHYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide, also known as PBTZ169, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide is not fully understood, but it is believed to involve inhibition of the mycobacterial ATP synthase enzyme. This enzyme is essential for the survival of the bacteria, and inhibition of its activity leads to the death of the bacteria. 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has also been found to have activity against other enzymes involved in the energy metabolism of the bacteria, as well as enzymes involved in the biosynthesis of the bacterial cell wall.
Biochemical and Physiological Effects:
2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has been found to have low toxicity in vitro and in vivo, and it has been shown to be well-tolerated in animal studies. It has also been found to have good pharmacokinetic properties, with good oral bioavailability and a long half-life. 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has been found to accumulate in the lungs, which is a major site of TB infection, suggesting that it may be effective in treating pulmonary TB.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide is its potent anti-TB activity, particularly against drug-resistant strains of the bacteria. This makes it a promising candidate for the development of new TB drugs. However, one of the limitations of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide. One of the areas of interest is the development of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide-based combination therapies for the treatment of TB. Combination therapies are typically more effective than single-drug therapies, and they may help to reduce the development of drug resistance. Another area of interest is the investigation of the activity of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide against other bacterial and fungal pathogens. Finally, the development of more potent and selective analogs of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide may help to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide involves a multi-step process that begins with the reaction of 2-mercaptobenzimidazole with ethyl chloroacetate to form 2-(2-chloroacetyl)benzimidazole. This intermediate is then reacted with 2-mercaptothiophene-3-carboxylic acid to form the desired compound 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide. The synthesis of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has been optimized to yield a high purity product with good yields.

Scientific Research Applications

2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has been found to have potential applications in scientific research, particularly in the field of tuberculosis (TB) research. TB is a highly infectious disease caused by Mycobacterium tuberculosis, and it is a major global health problem. 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has been shown to have potent anti-TB activity, and it has been found to be effective against drug-resistant strains of the bacteria. In addition, 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has also been found to have activity against other bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

2-[[2-(1-phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c21-18(26)14-10-11-27-19(14)23-17(25)12-28-20-22-15-8-4-5-9-16(15)24(20)13-6-2-1-3-7-13/h1-11H,12H2,(H2,21,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXOHOYQAGHYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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